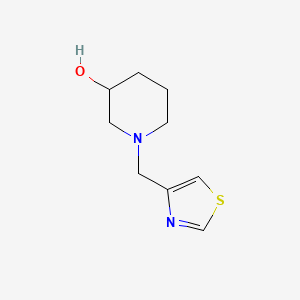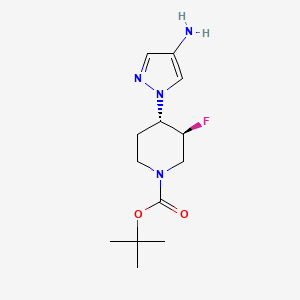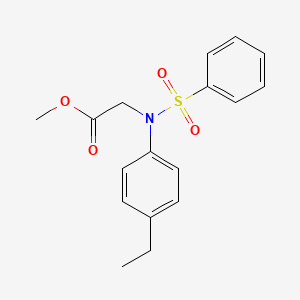
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate, also known as Mephenoxalone, is a chemical compound that belongs to the class of muscle relaxants. It is widely used in scientific research for its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee is not fully understood. However, it is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain. This leads to a reduction in muscle spasms and seizures.
Biochemical and Physiological Effects:
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits the transmission of nerve impulses. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to decrease the levels of glutamate, a neurotransmitter that excites nerve cells. These effects contribute to the muscle relaxant and anticonvulsant properties of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in lab experiments is its well-established safety profile. It has been extensively studied and has a low risk of toxicity. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has a relatively short half-life, which allows for easy dosing and administration. However, one of the limitations of using methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee. One potential area of research is the development of new formulations of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee that can improve its solubility and bioavailability. Additionally, there is a need for further studies to explore the potential therapeutic effects of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in other medical conditions, such as anxiety and depression. Finally, more research is needed to understand the exact mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee and its potential interactions with other drugs.
Conclusion:
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate, or methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee, is a chemical compound that has potential therapeutic effects in various medical conditions. It has muscle relaxant and anticonvulsant properties that make it a valuable tool in scientific research. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic effects and improve its solubility and bioavailability.
Synthesemethoden
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylmagnesium bromide with phenylsulfonyl chloride to form the intermediate, N-(4-ethylphenyl)-N-(phenylsulfonyl)acetamide. The intermediate is then treated with methyl chloroformate to yield methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been extensively studied for its potential therapeutic effects in various medical conditions, including muscle spasms, chronic pain, and epilepsy. It has been shown to have muscle relaxant properties that can reduce muscle spasms and cramps. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to have anticonvulsant effects that can help in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-ethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-14-9-11-15(12-10-14)18(13-17(19)22-2)23(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXQCQZTXTBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)
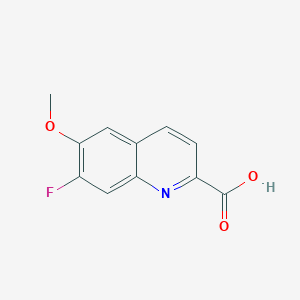
![N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2781141.png)
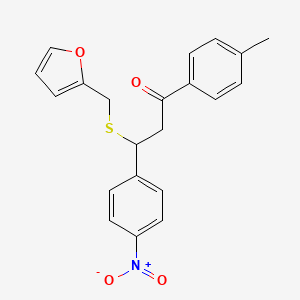
![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)
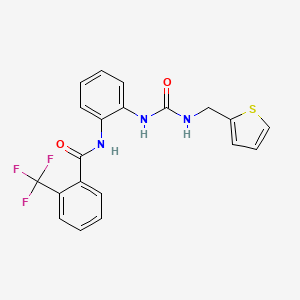
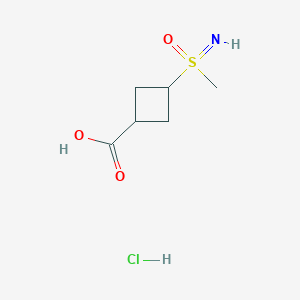
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)
![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)
